4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester
Description
4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester is an organoboron compound characterized by a phenyl ring substituted with a pyrimidin-2-yloxy group and a pinacol boronic ester. This structure combines the reactivity of boronic esters—widely used in Suzuki-Miyaura cross-coupling reactions—with the bioactivity of pyrimidine, a heterocyclic moiety prevalent in pharmaceuticals.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-6-8-13(9-7-12)20-14-18-10-5-11-19-14/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEICWIOBDONIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2-(pyrimidin-2-yloxy)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation reactions.
Deboronated Products: Formed through protodeboronation reactions
Scientific Research Applications
4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: Investigated for its potential as a tool in chemical biology, including the study of enzyme inhibitors and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is highly efficient and allows for the selective formation of biaryl compounds .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Boronic Acid Pinacol Esters
Key Insights :
- Pyrimidin-2-yloxy vs.
- Heterocyclic vs. Piperazinyl Substituents : Piperazinyl groups (e.g., in ) enhance water solubility and targetability to receptors, whereas pyrimidine offers π-π stacking capabilities for molecular recognition .
Solubility and Reactivity
Table 2: Solubility and Reactivity Profile
Prediction: The pyrimidine group may reduce solubility in non-polar solvents compared to aliphatic substituents but could enhance responsiveness to ROS due to electron-deficient boron centers .
Key Findings :
- The pyrimidin-2-yloxy derivative is uniquely suited for medicinal chemistry due to pyrimidine’s role in kinase inhibition, contrasting with hydroxymethyl variants optimized for controlled release .
- Piperazinyl derivatives excel in targeting cellular receptors, whereas bromomethyl analogs serve as biosensors .
Biological Activity
4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester (CAS No. 330792-87-5) is a boronic acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features enable it to interact with biological targets, making it a subject of interest for research into its biological activities.
Chemical Structure and Properties
The compound comprises a pyrimidine ring linked to a phenylboronic acid moiety through an ether bond. The pinacol ester enhances its stability and solubility in biological systems. The molecular formula is C14H16BNO3, with a molecular weight of 255.09 g/mol.
The biological activity of 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in various biomolecules such as sugars and nucleotides. This interaction can modulate enzyme activity and influence signaling pathways.
Target Interactions
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Protein Binding : Its boronic acid group allows it to bind selectively to proteins, potentially altering their function.
Anticancer Activity
Research has indicated that 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester exhibits anticancer properties. In vitro studies have shown it can induce apoptosis in cancer cell lines, possibly through the inhibition of critical signaling pathways such as the PI3K/Akt pathway.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| Study B | HeLa (cervical cancer) | 8.3 | PI3K/Akt inhibition |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness appears to be concentration-dependent, with higher concentrations yielding greater inhibition of bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on different cancer cell lines, revealing significant cytotoxicity and the potential for use as a chemotherapeutic agent.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects against multi-drug resistant strains, highlighting its potential application in treating infections where conventional antibiotics fail.
Research Findings
Recent findings emphasize the compound's dual role in targeting both cancerous cells and bacteria. The ability to selectively inhibit pathways critical for cell survival positions it as a promising candidate for drug development.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 4-(Pyrimidin-2-yloxy)phenylboronic acid pinacol ester, and how can reaction conditions be optimized?
The synthesis typically involves coupling pyrimidin-2-yloxy-substituted phenylboronic acid with pinacol using a dehydrating agent (e.g., molecular sieves) in anhydrous toluene under reflux. Critical parameters include stoichiometric ratios (1:1.2 boronic acid to pinacol), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent boronic acid oxidation. Post-reaction purification via column chromatography (hexane/ethyl acetate) ensures high purity (>97% by GC). Industrial-scale methods may employ continuous flow reactors for improved yield and reproducibility .
Advanced Drug Delivery
Q. Q2. How can this compound be integrated into ROS-responsive nanoparticles for targeted drug delivery?
The boronic ester group in the compound undergoes oxidation by ROS (e.g., H₂O₂, ONOO⁻), enabling controlled payload release. For example:
- Micelle Design : Copolymerize with PEG to form amphiphilic micelles, encapsulating antibiotics like rifampin. ROS cleaves the boronate ester, destabilizing the micelle and releasing the drug .
- Cyclodextrin-Based NPs : Conjugate with oxidized α-cyclodextrin to entrap moxifloxacin. ROS-triggered degradation releases the drug, with release kinetics dependent on H₂O₂ concentration (tested via UV-Vis spectroscopy) .
Experimental Validation : Monitor drug release using fluorescence quenching or HPLC, and validate ROS sensitivity in vitro (e.g., RAW 264.7 macrophage cells stimulated with lipopolysaccharide) .
Characterization
Q. Q3. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- NMR : Confirm boronate ester formation via ¹¹B NMR (δ ~30 ppm) and aromatic proton shifts in ¹H NMR. Discrepancies in integration ratios may indicate incomplete esterification or hydrolysis .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2155 for C₁₅H₂₂BNO₄S) .
- HPLC-PDA : Assess purity (>97%) and detect hydrolyzed byproducts (e.g., free boronic acid) .
Resolution of Contradictions : Cross-validate with FT-IR (B-O stretch at ~1350 cm⁻¹) and TGA to rule out moisture-induced decomposition .
Stability & Handling
Q. Q4. What are the key stability concerns for this compound, and how can decomposition during experiments be minimized?
The boronic ester is moisture-sensitive and prone to hydrolysis. Storage : Keep at –20°C in airtight containers with desiccants. Handling : Use anhydrous solvents (e.g., THF, DMF) under inert gas. Decomposition manifests as precipitate formation (free boronic acid) or reduced coupling efficiency in Suzuki-Miyaura reactions. Pre-experiment TLC or ¹H NMR can assess integrity. For long-term storage, lyophilize as a solid .
Biomedical Applications
Q. Q5. How is this compound utilized in designing enzyme inhibitors or biomaterials?
- Autotaxin Inhibitors : React with hydantoin derivatives via Suzuki coupling to create boronate-containing analogs. Test inhibitory activity using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 440 nm) .
- Self-Immolative Polymers : Incorporate into polymeric backbones for H₂O₂-triggered degradation. Optimize ROS sensitivity by adjusting boronate ester density (e.g., 10–20 mol%) and validate degradation via GPC .
Safety & Hazard Mitigation
Q. Q6. What safety protocols are essential when handling this compound in large-scale synthesis?
- Hazards : Harmful if inhaled, ingested, or absorbed through skin (LD₅₀ > 2000 mg/kg in rats).
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods with scrubbers for volatile byproducts (e.g., pinacol).
- Spill Management : Neutralize with damp sand and dispose as hazardous waste (EPA D003) .
Data Interpretation
Q. Q7. How should researchers address contradictory results in ROS-triggered drug release studies?
Contradictions may arise from:
- ROS Source Variability : Test with standardized H₂O₂ concentrations (e.g., 0.1–10 mM) and include ONOO⁻ controls .
- Nanoparticle Heterogeneity : Use dynamic light scattering (DLS) to ensure uniform size (PDI < 0.2) and TEM for structural validation.
- Release Assay Sensitivity : Compare UV-Vis with LC-MS for quantification accuracy. Calibrate using a standard curve of free drug .
Advanced Material Design
Q. Q8. What strategies enhance the electronic or optical properties of materials derived from this compound?
- Conjugated Polymers : Incorporate into π-electron systems via Suzuki-Miyaura polymerization. Adjust substituents (e.g., electron-withdrawing pyrimidinyl groups) to tune bandgap (measured via UV-Vis-NIR) .
- Fluorescent Probes : Conjugate with phthalocyanine derivatives for photoacoustic imaging. Optimize ROS response by modifying the boronate ester’s steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
